molecular formula C10H18O B13164227 2,3,6-Trimethylcyclohexane-1-carbaldehyde

2,3,6-Trimethylcyclohexane-1-carbaldehyde

Cat. No.: B13164227
M. Wt: 154.25 g/mol
InChI Key: NYGDAMFBVDZLOR-UHFFFAOYSA-N
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Description

2,3,6-Trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, where three methyl groups are substituted at the 2, 3, and 6 positions, and an aldehyde group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. For instance, cyclohexanone can be alkylated with methyl groups using methyl iodide in the presence of a strong base like sodium hydride. The resulting trimethylcyclohexanone can then be oxidized to form the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation and oxidation processes are often employed, utilizing catalysts like palladium on carbon (Pd/C) for hydrogenation and chromium-based oxidizing agents for the oxidation step.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents like halogens or nitro compounds

Major Products

    Oxidation: 2,3,6-Trimethylcyclohexane-1-carboxylic acid

    Reduction: 2,3,6-Trimethylcyclohexane-1-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2,3,6-Trimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylcyclohexane-1-carbaldehyde
  • 2,3,5-Trimethylcyclohexane-1-carbaldehyde
  • 2,3,6-Trimethylcyclohexane-1-carboxylic acid

Uniqueness

2,3,6-Trimethylcyclohexane-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,3,6-trimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-7-4-5-8(2)10(6-11)9(7)3/h6-10H,4-5H2,1-3H3

InChI Key

NYGDAMFBVDZLOR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)C=O)C

Origin of Product

United States

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